REACTION_CXSMILES
|
[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
Micronomicin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to one slant of M.echinospora JIM-401, and spores
|
Type
|
CUSTOM
|
Details
|
removed into a sterilized shake flask
|
Type
|
ADDITION
|
Details
|
filled with glass balls
|
Type
|
FILTRATION
|
Details
|
The spore solution was filtered through sterilized filter paper
|
Type
|
CUSTOM
|
Details
|
to obtain monospora suspension
|
Type
|
ADDITION
|
Details
|
The suspension was diluted
|
Type
|
WAIT
|
Details
|
with UV (30 W) for 3 min
|
Duration
|
3 min
|
Type
|
WAIT
|
Details
|
cultured at 35° C. for 14 days
|
Duration
|
14 d
|
Type
|
WAIT
|
Details
|
were cultured at 37° C. for 8 days
|
Duration
|
8 d
|
Type
|
CUSTOM
|
Details
|
it was seeded in a shake flask
|
Type
|
WAIT
|
Details
|
shake-cultured at 35° C. for 6 days
|
Duration
|
6 d
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].[Cl-].[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1>O>[CH3:3][C@@:4]1([OH:34])[C@H:9]([NH:10][CH3:11])[C@@H:8]([OH:12])[C@@H:7]([O:13][C@@H:14]2[C@@H:19]([OH:20])[C@H:18]([O:21][C@H:22]3[O:27][C@H:26]([CH2:28][NH:29][CH3:30])[CH2:25][CH2:24][C@H:23]3[NH2:31])[C@@H:17]([NH2:32])[CH2:16][C@H:15]2[NH2:33])[O:6][CH2:5]1.[CH3:3][C:4]1([OH:34])[CH:9]([NH:10][CH3:11])[CH:8]([OH:12])[CH:7]([O:13][CH:14]2[CH:19]([OH:20])[CH:18]([O:21][CH:22]3[O:27][CH:26]([CH2:28][NH2:29])[CH2:25][CH2:24][CH:23]3[NH2:31])[CH:17]([NH2:32])[CH2:16][CH:15]2[NH2:33])[O:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
Micronomicin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to one slant of M.echinospora JIM-401, and spores
|
Type
|
CUSTOM
|
Details
|
removed into a sterilized shake flask
|
Type
|
ADDITION
|
Details
|
filled with glass balls
|
Type
|
FILTRATION
|
Details
|
The spore solution was filtered through sterilized filter paper
|
Type
|
CUSTOM
|
Details
|
to obtain monospora suspension
|
Type
|
ADDITION
|
Details
|
The suspension was diluted
|
Type
|
WAIT
|
Details
|
with UV (30 W) for 3 min
|
Duration
|
3 min
|
Type
|
WAIT
|
Details
|
cultured at 35° C. for 14 days
|
Duration
|
14 d
|
Type
|
WAIT
|
Details
|
were cultured at 37° C. for 8 days
|
Duration
|
8 d
|
Type
|
CUSTOM
|
Details
|
it was seeded in a shake flask
|
Type
|
WAIT
|
Details
|
shake-cultured at 35° C. for 6 days
|
Duration
|
6 d
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |